4-(2-chloroethyl)-1-methyl-1H-pyrazole
Overview
Description
4-(2-Chloroethyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a chloroethyl group and a methyl group attached to the pyrazole ring
Mechanism of Action
Target of Action
Similar compounds such as chlorambucil, a nitrogen mustard alkylating agent, are used as antineoplastic agents for the treatment of various malignant and nonmalignant diseases .
Mode of Action
Alkylating agents work by adding an alkyl group to the guanine base of DNA, which prevents the strands of the DNA double helix from being separated, a necessary step in DNA replication . This results in cell death or the inhibition of cell division.
Biochemical Pathways
Similar compounds such as chlorambucil are known to interfere with dna replication and rna transcription, disrupting the cell’s function and leading to cell death .
Pharmacokinetics
Similar compounds such as chlorambucil are known to be well-absorbed orally and widely distributed in the body .
Result of Action
Similar compounds such as chlorambucil are known to cause cell death or inhibit cell division by interfering with dna replication and rna transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methylpyrazole with 2-chloroethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The general reaction conditions include:
Reactants: 1-methylpyrazole and 2-chloroethanol.
Catalyst/Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically carried out at elevated temperatures (around 60-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl
Properties
IUPAC Name |
4-(2-chloroethyl)-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-9-5-6(2-3-7)4-8-9/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYGXNCRHZTQEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093881-63-0 | |
Record name | 4-(2-chloroethyl)-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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